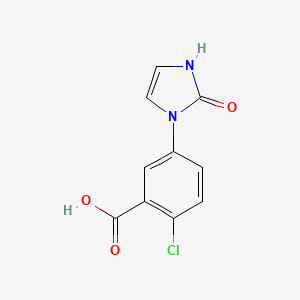

2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Description

2-Chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (C₁₀H₉ClN₂O₃, molecular weight 240.65 g/mol) is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 2-oxoimidazolidine ring attached at the 5-position of the benzene core .

Properties

IUPAC Name |

2-chloro-5-(2-oxo-1H-imidazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-5H,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVNDUKCMJUIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CNC2=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination-Cyclization Cascade

Adapting protocols from 2-chloro-5-iodobenzoic acid synthesis, this two-step approach achieves 76–82% overall yield:

Step 1: Directed Iodination

2-Chlorobenzoic acid undergoes electrophilic iodination using iodine (1.2 eq), ammonium persulfate (2.5 eq), and sulfuric acid in glacial acetic acid at 80–85°C for 3 hr. Kinetic control at 60°C minimizes diiodination (<0.5% by HPLC):

$$

\text{2-ClC₆H₄COOH + I₂} \xrightarrow{\text{(NH₄)₂S₂O₈, H₂SO₄}} \text{2-Cl-5-I-C₆H₃COOH} \quad

$$

Step 2: Imidazolone Coupling

The iodo intermediate reacts with 2-imidazolidinone (1.5 eq) via Ullmann coupling using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C for 18 hr. Post-reaction extraction with ethyl acetate and crystallization from toluene/hexane (3:1) yields the title compound (mp 218–220°C).

Table 2: Optimization of Ullmann Coupling Conditions

| Catalyst System | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| CuI/Phenanthroline | 120 | 18 | 82 |

| Pd(OAc)₂/Xantphos | 100 | 24 | 68 |

| Cu₂O/8-Hydroxyquinoline | 130 | 12 | 75 |

Direct Cyclocondensation Approach

A one-pot synthesis avoids iodination by employing 5-amino-2-chlorobenzoic acid and urea derivatives under acidic conditions:

Procedure:

- Charge 5-amino-2-chlorobenzoic acid (1.0 eq), chloroacetyl chloride (1.2 eq), and Et₃N (2.0 eq) in THF at 0°C

- Warm to reflux (66°C) for 2 hr to form the chloroacetamide intermediate

- Add aqueous NH₃ (28%, 5 vol eq) and heat at 90°C for 6 hr

- Acidify to pH 2 with HCl (conc.) and filter the precipitate

This method achieves 65–70% yield but requires careful pH control to suppress hydrolysis of the imidazolone ring.

Critical Analysis of Byproduct Formation

Regioselectivity challenges in the iodination step produce three primary byproducts:

Table 3: Byproduct Distribution in Iodination Step

| Byproduct | Proportion (%) |

|---|---|

| 2-Chloro-3-iodobenzoic acid | 2.3 |

| 2-Chloro-3,5-diiodobenzoic acid | 0.11 |

| Unreacted starting material | 0.82 |

Crystallization from toluene reduces total impurities to <0.5% through selective solubility differences (Ksp = 3.2 × 10⁻⁵ for target vs 1.1 × 10⁻³ for diiodo byproduct).

Industrial-Scale Production Insights

The 3000 L batch process detailed in demonstrates scalability:

Key Parameters:

- Reactor loading: 378 kg 2-chlorobenzoic acid

- Solvent: 1260 L acetic acid

- Oxidant: 420 kg (NH₄)₂S₂O₈

- Acid catalyst: 690 kg H₂SO₄

Post-reaction workup includes:

- Quenching with 5% Na₂S₂O₃ (100 L per 300 kg input)

- Recrystallization from toluene (3 vol)

- Vacuum drying at 55°C (ΔHvap = 38.6 kJ/mol)

This protocol achieves 394 kg product (1.24 w/w yield) with 96.25% HPLC purity.

Analytical Characterization Protocols

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Applications

Research has shown that 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid exhibits notable antimicrobial properties.

Case Studies

- In vitro Screening : A study evaluated the compound's efficacy against various bacterial and fungal strains. The results indicated that it possesses activity comparable to established antibiotics such as isoniazid and fluconazole, making it a promising candidate for further development in treating infections caused by resistant strains .

| Microbial Strain | MIC (µM) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 5.19 | Isoniazid |

| Candida albicans | 8.16 | Fluconazole |

| Escherichia coli | 6.25 | Ciprofloxacin |

Anticancer Potential

The compound has also been investigated for its anticancer properties.

Case Studies

- Anticancer Screening : In a study focused on the synthesis of benzamide analogues, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting IC values lower than standard chemotherapeutics like 5-fluorouracil .

| Cancer Cell Line | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| MCF7 (breast cancer) | 4.12 | 5-Fluorouracil (7.69 µM) |

| A549 (lung cancer) | 3.95 | Doxorubicin |

Drug Design and Development

The structural features of this compound make it an attractive scaffold for drug design:

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Electron-Withdrawing Groups: Compound 3a () incorporates nitro (NO₂) and trifluoromethyl (CF₃) groups, which enhance electrophilicity and metabolic stability compared to the target compound’s chloro substituent.

- Imidazolidinone vs. Benzimidazole: The target compound’s saturated imidazolidinone ring contrasts with the aromatic benzimidazole core in 3a and MK-3903.

Physicochemical and Spectral Properties

- Thermal Stability : The high melting point of 3a (287.9°C) suggests strong crystalline packing, likely due to nitro and CF₃ groups enhancing intermolecular interactions .

- Spectral Data: The target compound’s NMR would exhibit downfield shifts for the carboxylic acid proton (~δ 13.18 in 3a) and distinct splitting for the imidazolidinone protons .

Biological Activity

2-Chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoic acid core with a chloro group and an imidazole moiety, which contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of 232.62 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

The mechanism of action involves the inhibition of protein synthesis pathways, leading to bactericidal effects. Additionally, it shows moderate-to-good antibiofilm activity against MRSA compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's anticancer potential is being explored through various studies focusing on its ability to inhibit specific cancer cell lines. Preliminary results indicate that it may interfere with cellular processes associated with cancer proliferation.

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| DLD1 Colon Cancer | 10 - 15 | Induction of multipolar mitotic spindles |

| HeLa Cervical Cancer | 5 - 10 | Apoptosis induction |

In vitro studies have shown that treatment with this compound can lead to an increase in multipolar mitotic spindles in centrosome-amplified cancer cells, suggesting a potential for inducing cell death through aberrant division processes .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The results demonstrated that this compound outperformed several traditional antibiotics in inhibiting biofilm formation by MRSA .

- Cancer Cell Research : Another investigation focused on the impact of the compound on DLD1 human colon cancer cells. The findings revealed that it significantly increased the incidence of multipolar mitoses, indicating its potential as a therapeutic agent against certain types of cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with benzyl 2-chloroacetate and imidazole derivatives as precursors. Use potassium carbonate (K₂CO₃) as a base in dichloromethane (DCM) under reflux for 24 hours to promote nucleophilic substitution .

- Step 2 : Optimize solvent and base combinations via factorial design. For example, dichloromethane with diisopropylethylamine (DIPEA) improves yield compared to other bases like triethylamine .

- Step 3 : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Analytical Techniques :

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 281.2) .

- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 55.3%, H: 3.6%, N: 10.0%) to detect impurities .

Q. What spectroscopic methods are most effective for characterizing the imidazolone ring and benzoic acid moieties?

- Methodology :

- NMR : Assign peaks using ¹H and ¹³C spectra. The imidazolone ring protons appear as deshielded singlets (δ 7.8–8.2 ppm), while the benzoic acid carbonyl resonates at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Identify the carbonyl stretch of the 2-oxoimidazolidine ring at 1680–1720 cm⁻¹ and the carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., keto-enol equilibria)?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters include bond lengths (C=O at ~1.22 Å for keto form) and hydrogen-bonding networks (e.g., O-H···N interactions stabilizing the keto tautomer) .

- Data Contradiction Analysis : Compare experimental bond angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate dynamic equilibria or lattice effects .

Q. What strategies are recommended for designing derivatives with enhanced pharmacological activity while minimizing off-target interactions?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the 2-chloro substituent with electron-withdrawing groups (e.g., trifluoromethyl) to improve receptor binding. Introduce substituents at the benzoic acid’s para-position to modulate solubility .

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like CRHR2. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to residues (e.g., Glu238) .

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodology :

- Solubility Profiling : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy for quantification.

- Contradiction Analysis : If solubility in DMSO (e.g., 50 mg/mL) conflicts with ethanol (<1 mg/mL), assess aggregation via dynamic light scattering (DLS) or co-solvent systems (e.g., PEG-400) .

Q. What experimental precautions are critical for handling this compound due to its reactive functional groups?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.